molecular formula C22H22N2O4 B2569821 ethyl 3-[2-(2,8-dimethyl-4-oxo-1,4-dihydroquinolin-1-yl)acetamido]benzoate CAS No. 797014-70-1

ethyl 3-[2-(2,8-dimethyl-4-oxo-1,4-dihydroquinolin-1-yl)acetamido]benzoate

Cat. No.: B2569821
CAS No.: 797014-70-1
M. Wt: 378.428
InChI Key: JDPOSROFMPLFTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[2-(2,8-dimethyl-4-oxo-1,4-dihydroquinolin-1-yl)acetamido]benzoate is a useful research compound. Its molecular formula is C22H22N2O4 and its molecular weight is 378.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

  • Synthesis and Antimicrobial Activity: New quinazoline derivatives have been synthesized with potential antimicrobial properties. These compounds have been screened for their antibacterial and antifungal activities against various microorganisms, showing promising results in inhibiting the growth of pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007).

Novel Quinoline Derivatives Synthesis

  • Facile Synthesis of Tetrahydropyrimido Quinoline Derivatives: Research on the reactivity of compounds towards various chemical reagents has led to the development of novel quinoline derivatives with potential therapeutic applications. These derivatives have also been evaluated for their antimicrobial activity, contributing to the search for new antimicrobial agents (Elkholy & Morsy, 2006).

Cytotoxic Evaluation for Cancer Research

  • Cytotoxic Evaluation Against Cancer Cell Lines: Novel hexahydroquinoline derivatives containing a benzofuran moiety have been synthesized and subjected to in vitro cytotoxic evaluation. These compounds showed promising inhibitory effects against human hepatocellular carcinoma cells, highlighting their potential in cancer therapy (Mohi El-Deen, Anwar, & Hasabelnaby, 2016).

Molecular Docking Studies

  • Molecular Docking and Biological Potentials: Molecular docking studies of newly synthesized quinazoline and quinazoline-4-one derivatives have revealed their potential as inhibitors against various biological targets. These findings suggest possible therapeutic applications and provide insights into the mechanism of action at the molecular level (Borik & Hussein, 2021).

Development of Potential Therapeutic Agents

  • Synthesis and Pharmacological Studies of Melanin-Concentrating Hormone Receptor 1 Antagonists: Advanced research has led to the synthesis of novel compounds targeting the human MCH receptor 1, showing significant potential in suppressing food intake in obesity models. This research indicates the possibility of developing new therapeutic agents for obesity (Kasai et al., 2012).

Properties

IUPAC Name

ethyl 3-[[2-(2,8-dimethyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-4-28-22(27)16-8-6-9-17(12-16)23-20(26)13-24-15(3)11-19(25)18-10-5-7-14(2)21(18)24/h5-12H,4,13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPOSROFMPLFTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=CC(=O)C3=CC=CC(=C32)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.